molecular formula C13H22F2N2O2 B1520818 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane CAS No. 1221818-66-1

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Cat. No. B1520818
CAS RN: 1221818-66-1
M. Wt: 276.32 g/mol
InChI Key: YJGYLCWXJRNFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane, also known as tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, is a chemical compound with the molecular formula C13H20F2N2O3 . It is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic structure, which consists of two fused rings of different sizes . The compound contains two fluorine atoms, which are known to influence the chemical and physical properties of the molecule .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 290.31 . The compound is typically stored at room temperature .

Scientific Research Applications

Radioprotective Properties

A derivative, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, demonstrated potential radioprotective properties against lethal doses of X-radiation in mice, providing significant survival rates when administered prior to exposure (Shapiro, Tansy, & Elkin, 1968).

Molecular Structure and Crystal Arrangement

The molecular structure of compounds related to 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane, like the title compound, reveals a combination of two connected rings and specific conformations. This structure influences the supramolecular arrangements in crystals (Rohlíček et al., 2010).

Stereochemical Analysis

The relative configurations of various diazaspirodecanes, including those similar to this compound, have been analyzed using NMR techniques, providing insights into their stereochemical arrangements and tautomeric equilibriums (Guerrero-Alvarez et al., 2004).

Synthetic Chemistry

These compounds have been essential in synthesizing various derivatives, displaying the versatility of this molecular framework in creating novel compounds with different potential applications, from pharmaceuticals to organic chemistry (Zhang et al., 2009; Li, Schenkel, & Kozlowski, 2000; Nerkar & Curran, 2015; Jenkins et al., 2009; Graus et al., 2010; Fort et al., 2014; Weinberg et al., 2013; Martin‐Lopez & Bermejo‐Gonzalez, 1994; Capriati et al., 2006; Du et al., 2004; Shivachev et al., 2006; Staško et al., 2002; Mori & Ikunaka, 1984; Firouzabadi et al., 1998; Tram et al., 2009; Toshima et al., 1998; Han et al., 2014).

Safety and Hazards

The safety information for 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane indicates that it may be harmful if swallowed (H303) and may cause eye irritation (H320) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338) .

properties

IUPAC Name

tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-13(14,15)12(9-17)4-6-16-8-12/h16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGYLCWXJRNFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150740
Record name 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221818-66-1
Record name 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221818-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
Reactant of Route 2
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
Reactant of Route 3
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
Reactant of Route 4
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
Reactant of Route 5
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
Reactant of Route 6
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.